

A Spectroscopic Comparison of 3-Amino-4-pyrazolecarbonitrile and its Regioisomers

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Compound of Interest

Compound Name: 3-Amino-4-pyrazolecarbonitrile

Cat. No.: B176504

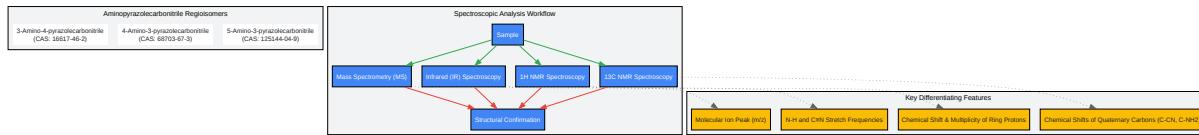
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **3-Amino-4-pyrazolecarbonitrile** and its regioisomers, crucial building blocks in medicinal chemistry and materials science. Understanding the distinct spectroscopic fingerprints of these isomers is paramount for unambiguous structural elucidation and ensuring the purity of synthesized compounds. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to facilitate the differentiation of these closely related molecules.

Isomer Structures and Spectroscopic Differentiation Workflow

The positional isomers of aminopyrazole carbonitrile present unique electronic environments, leading to distinguishable spectroscopic characteristics. The following diagram illustrates the isomers and a logical workflow for their differentiation using common spectroscopic techniques.



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Caption: Workflow for the spectroscopic differentiation of aminopyrazolecarbonitrile isomers.

Data Presentation

The following tables summarize the available spectroscopic data for **3-Amino-4-pyrazolecarbonitrile** and its regioisomers. It is important to note that experimental data for 4-Amino-3-pyrazolecarbonitrile and 5-Amino-3-pyrazolecarbonitrile are scarce in the literature; therefore, data for a closely related derivative or predicted values are provided for comparison where available.

Mass Spectrometry Data

All three parent isomers share the same molecular formula (C₄H₄N₄) and molecular weight (108.10 g/mol). Mass spectrometry will therefore show an identical molecular ion peak, making it useful for confirming the molecular weight but not for distinguishing between the regioisomers based on the parent ion alone. Fragmentation patterns, however, may show subtle differences.

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragmentation Peaks (m/z)
3-Amino-4-pyrazolecarbonitrile	C ₄ H ₄ N ₄	108.10	108 (M ⁺), 81, 54[1]
4-Amino-3-pyrazolecarbonitrile	C ₄ H ₄ N ₄	108.10	Data not available
5-Amino-3-pyrazolecarbonitrile	C ₄ H ₄ N ₄	108.10	Data not available

Infrared (IR) Spectroscopy Data

IR spectroscopy is a powerful tool for identifying the key functional groups present in these isomers. The characteristic stretching frequencies of the amino (N-H) and nitrile (C≡N) groups are particularly informative.

Compound	$\nu(\text{N-H})$ (cm ⁻¹)	$\nu(\text{C}\equiv\text{N})$ (cm ⁻¹)	Other Key Bands (cm ⁻¹)
3-Amino-4-pyrazolecarbonitrile	~3400-3200 (multiple bands for NH ₂ and NH)	~2225[2]	~1640 (C=N), ~1570 (N-H bending)
4-Amino-1-ethyl-1H-pyrazole-3-carbonitrile*	~3500-3300 (asymmetric and symmetric NH ₂ stretching)[3]	~2230-2200[3]	Not specified
5-Amino-3-pyrazolecarbonitrile	Data not available	Data not available	Data not available

*Data for N-ethyl derivative.

¹H NMR Spectroscopy Data

Proton NMR spectroscopy provides valuable information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts and coupling patterns of the pyrazole ring

protons are key distinguishing features.

Compound	δ (H-ring) (ppm)	δ (NH ₂) (ppm)	δ (NH-ring) (ppm)	Solvent
3-Amino-4-pyrazolecarbonitrile	~7.7 (s, 1H, H5)	~5.5 (br s, 2H)	~11.5 (br s, 1H)	DMSO-d ₆
4-Amino-1-ethyl-1H-pyrazole-3-carbonitrile*	~7.5 (s, 1H, H5)	broad singlet	N/A (N-substituted)	Not specified[3]
5-Amino-3-pyrazolecarbonitrile	Data not available	Data not available	Data not available	Data not available

*Data for N-ethyl derivative.

¹³C NMR Spectroscopy Data

Carbon NMR spectroscopy allows for the differentiation of the carbon skeletons of the isomers. The chemical shifts of the carbon atoms bearing the amino and cyano groups, as well as the unsubstituted ring carbon, are particularly diagnostic.

Compound	δ (C3) (ppm)	δ (C4) (ppm)	δ (C5) (ppm)	δ (CN) (ppm)	Solvent
3-Amino-4-pyrazolecarbonitrile	~153	~75	~138	~118	DMSO-d ₆ [4]
4-Amino-3-pyrazolecarbonitrile	Data not available				
5-Amino-3-pyrazolecarbonitrile	Data not available				

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. Below are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). For ^{13}C NMR, spectra are generally acquired with proton decoupling.

Infrared (IR) Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are often prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectra are recorded in the range of 4000-400 cm⁻¹, and the positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.

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